(S)-C4-TunePhos
Overview
Description
(S)-C4-TunePhos is a chiral phosphine ligand widely used in asymmetric catalysis. Its unique structure allows it to facilitate various chemical reactions with high enantioselectivity, making it a valuable tool in the synthesis of chiral molecules. The compound’s ability to induce chirality in reactions has significant implications in the pharmaceutical and fine chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-C4-TunePhos is typically synthesized through a multi-step process involving the reaction of a chiral diol with a phosphine source. The synthesis begins with the preparation of the chiral diol, which is then reacted with a phosphine chloride under controlled conditions to yield the desired chiral phosphine ligand. The reaction conditions often involve the use of inert atmospheres and anhydrous solvents to prevent oxidation and hydrolysis of the sensitive phosphine moiety.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-C4-TunePhos undergoes various types of chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often serving as a ligand in catalytic hydrogenation processes.
Substitution: this compound can undergo substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is typically employed.
Substitution: Various metal salts and complexes can be used to facilitate ligand exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound yields phosphine oxides, while reduction reactions can produce chiral alcohols or amines when used in catalytic processes.
Scientific Research Applications
(S)-C4-TunePhos has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in asymmetric catalysis to produce chiral molecules with high enantioselectivity. This is particularly important in the synthesis of pharmaceuticals where the chirality of the molecule can significantly impact its biological activity.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: this compound is employed in the synthesis of chiral drugs, which are crucial for the treatment of various diseases.
Industry: It is used in the production of fine chemicals and agrochemicals, where the control of chirality is essential for the efficacy of the final product.
Mechanism of Action
The mechanism of action of (S)-C4-TunePhos involves its ability to coordinate with metal centers in catalytic complexes. The chiral environment created by the ligand induces asymmetry in the catalytic process, leading to the preferential formation of one enantiomer over the other. This is achieved through the precise arrangement of the ligand around the metal center, which influences the transition state of the reaction and stabilizes the desired enantiomer.
Comparison with Similar Compounds
®-C4-TunePhos: The enantiomer of (S)-C4-TunePhos, used in similar applications but with opposite chirality.
BINAP: Another widely used chiral phosphine ligand with a different backbone structure.
DIPAMP: A chiral phosphine ligand with a different steric and electronic profile.
Uniqueness: this compound is unique due to its specific chiral environment and the high enantioselectivity it imparts in catalytic reactions. Compared to other chiral phosphine ligands, this compound offers distinct advantages in terms of reaction conditions and the range of reactions it can facilitate. Its ability to produce highly enantioselective outcomes makes it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
(18-diphenylphosphanyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl)-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34O2P2/c1-5-17-31(18-6-1)43(32-19-7-2-8-20-32)37-27-15-25-35-39(37)40-36(42-30-14-13-29-41-35)26-16-28-38(40)44(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-12,15-28H,13-14,29-30H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILYLKHINIIMMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442951 | |
Record name | (S)-C4-TunePhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486429-94-1 | |
Record name | (S)-C4-TunePhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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